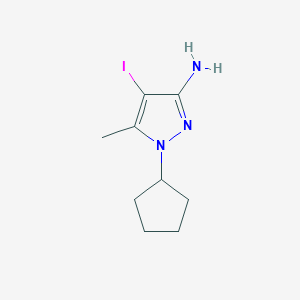

1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-cyclopentyl-4-iodo-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14IN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINNUQIFHQLONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCC2)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

This guide serves as a technical dossier for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine , a specialized intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

While a direct Chemical Abstracts Service (CAS) registry number for the specific 4-iodo derivative is not widely indexed in public commercial catalogs (often indicating it is a transient intermediate or proprietary building block), this guide provides the definitive parent compound CAS , synthesis protocols, and structural analogs required for its procurement and application.

Compound Identity & Structural Analysis[1][2]

The target compound is a 1,3,4,5-tetrasubstituted pyrazole. Its core reactivity lies in the C4-iodine handle, which is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex bioactive scaffolds.

Target Compound Specifications

| Property | Detail |

| IUPAC Name | 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine |

| Molecular Formula | C₉H₁₄IN₃ |

| Molecular Weight | ~291.13 g/mol |

| SMILES | CC1=C(I)C(N)=NN1C2CCCC2 |

| Key Functionality | C4-Iodo (Electrophile), C3-Amine (Nucleophile/H-bond donor) |

Critical Precursor & Analog Data

Since the 4-iodo derivative is frequently synthesized in situ or on-demand, researchers must often source the non-iodinated parent or use halogenated analogs as reference standards.

| Compound Role | Chemical Name | CAS Number | Molecular Weight |

| Parent Scaffold | 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | 1006334-12-8 | 165.24 |

| Bromo Analog | 4-bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | 1006470-75-2 | 244.13 |

| Chloro Analog | 4-chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | 1006481-68-0 | 199.68 |

Note: The CAS 1006334-12-8 corresponds to the specific 1-cyclopentyl-5-methyl isomer.[1][2][3][4] Care must be taken to avoid the 1-cyclopentyl-3-methyl isomer (CAS 30241-37-3), which has different reactivity profiles.

Synthesis Protocol: C4-Iodination

The most reliable route to the target is the direct electrophilic aromatic substitution (SEAr) of the parent amine (CAS 1006334-12-8) using N-iodosuccinimide (NIS). This method offers mild conditions and high regioselectivity for the C4 position due to the activating effect of the C3-amino group.

Reaction Scheme

Figure 1: Electrophilic iodination pathway for 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.

Step-by-Step Methodology

Reagents:

-

Substrate: 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

-

Dissolution: Charge a reaction vessel with 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine (CAS 1006334-12-8) and dissolve in anhydrous MeCN (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice bath to control the exotherm and improve regioselectivity.

-

Addition: Add NIS portion-wise over 15 minutes. The solution may darken slightly (iodine liberation).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS or TLC (Target M+H ≈ 292).

-

Quench: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species.

-

Workup: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for subsequent coupling. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

The 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine scaffold is a privileged structure in kinase inhibitor design. The C4-iodo position serves as a "universal handle" for diversity-oriented synthesis.

Key Reaction Pathways

Figure 2: Divergent synthesis applications of the 4-iodo pyrazole intermediate.

Strategic Utility

-

LRRK2 Inhibitors: Pyrazole-3-amines are frequent motifs in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, investigated for Parkinson's disease therapeutics. The N1-cyclopentyl group provides hydrophobic bulk to fill the ATP-binding pocket's solvent-exposed region.

-

Isostere Replacement: The pyrazole ring acts as a bioisostere for imidazole or thiazole, often improving metabolic stability or solubility profiles in lead optimization.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[5]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodinated heterocycles can be light-sensitive; store in amber vials.

-

Stability: Avoid prolonged exposure to light, which can cause de-iodination or radical formation.

References

-

Parent Compound Identification

-

Analog Identification (Bromo Derivative)

-

4-bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.[1] CAS Registry Number: 1006470-75-2 .

-

Source:

-

- General Iodination Protocol (Pyrazole Amines)

Sources

Pyrazole Scaffolds in Kinase Inhibitor Discovery: Structural Logic, Synthesis, and Evaluation

[1][2][3]

Executive Summary

The pyrazole ring (

This guide provides a technical deep-dive into the design, synthesis, and biological validation of pyrazole-based kinase inhibitors (PKIs). We explore the structural causality of their binding, methods to overcome the persistent challenge of regioselective synthesis, and industry-standard protocols for biochemical assessment.

Structural Basis of Efficacy: The Adenine Mimic

The efficacy of pyrazoles in kinase inhibition is not accidental; it is grounded in their ability to mimic the purine core of ATP.

The Hinge Region Interaction

The ATP-binding pocket of protein kinases is highly conserved, featuring a "hinge region" that connects the N- and C-terminal lobes. The backbone residues of this hinge form hydrogen bonds with the adenine ring of ATP.

-

Mechanism: Unsubstituted or monosubstituted pyrazoles can tautomerize, presenting a donor-acceptor motif (

) that complements the backbone carbonyl and amide NH of the hinge residues (e.g., Glu82 and Leu83 in CDK2). -

Vectoring: The 3- and 5-positions of the pyrazole ring allow chemists to project hydrophobic groups into the "Gatekeeper" region or the solvent-exposed front, optimizing selectivity.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor (modeled after AT7519) within the ATP pocket.

Figure 1: Schematic representation of pyrazole scaffold interaction within the kinase ATP-binding pocket.[3] The pyrazole core anchors the molecule via H-bonds to the hinge, while substituents probe adjacent pockets.

Synthetic Strategies: Overcoming Regioselectivity

The synthesis of substituted pyrazoles often suffers from regioselectivity issues (N1-alkylation yielding a mixture of 1,3- and 1,5-isomers). Controlling this is critical for Structure-Activity Relationship (SAR) consistency.

The Regioselectivity Challenge

When reacting a hydrazine (

Advanced Synthetic Workflow

To ensure high purity for biological screening, a robust synthetic pathway is required.

Figure 2: General synthetic workflow for pyrazole kinase inhibitors. Note the critical purification step to isolate the active regioisomer.

Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize a pyrazole core for SAR exploration. Scope: Applicable to Knorr-type synthesis.

-

Reactants: Combine 1.0 eq of 1,3-diketone and 1.1 eq of substituted hydrazine hydrochloride in Ethanol (0.5 M concentration).

-

Catalysis: Add catalytic acetic acid (AcOH) if the reaction is sluggish.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine.

-

Purification (Critical): The 1,3- and 1,5-isomers often have distinct Rf values. Use Flash Column Chromatography (Silica gel) with a gradient elution.

-

Tip: 2D-NOESY NMR is mandatory to confirm the regiochemistry of the final product by observing cross-peaks between the N-substituent and the adjacent carbon substituent.

-

Case Studies: FDA-Approved Pyrazole Kinase Inhibitors

Analyzing successful drugs reveals two distinct roles for the pyrazole ring: as a Hinge Binder or as a Structural Linker .

| Drug Name | Target | Role of Pyrazole | Binding Mode |

| Crizotinib | ALK / ROS1 | Linker/Scaffold | Type I: The pyrazole ring orients the 2-aminopyridine (which binds the hinge) and the halogenated phenyl ring (hydrophobic pocket). |

| Encorafenib | BRAF (V600E) | Scaffold | Type I: Contains a pyrazole fused system (actually a pyrrole-pyridine mimic, but functionally similar in vectoring). |

| Avapritinib | KIT / PDGFRA | Core Scaffold | Type I: Designed to target active kinase conformations, specifically mutants. |

| Asciminib | BCR-ABL1 | Allosteric | Type IV: Binds to the myristoyl pocket, not the ATP site. Demonstrates the versatility of pyrazoles beyond ATP mimicry. |

Experimental Protocol: Biochemical Validation (ADP-Glo™)

Once synthesized, the inhibitor's potency (

Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a two-step endpoint assay:

-

Detection: ADP is converted back to ATP, which drives a luciferase reaction to produce light.[4][5][6][7]

Step-by-Step Protocol

Reagents:

-

Kinase Buffer (e.g., 25mM HEPES pH 7.5, 10mM

, 1mM DTT). -

Recombinant Kinase (e.g., CDK2/CyclinA).

-

Substrate (e.g., Histone H1).

-

Ultrapure ATP.

-

Test Compound (Pyrazole derivative in DMSO).

Workflow:

-

Preparation: Prepare 2.5x Kinase/Substrate mix and 2.5x ATP mix in Kinase Buffer.

-

Compound Addition: Dispense 1 µL of compound (serial dilutions) into a 384-well white solid-bottom plate.

-

Kinase Reaction:

-

Add 2 µL of Kinase/Substrate mix.

-

Add 2 µL of ATP mix to start the reaction.[8]

-

Control: Include "No Enzyme" (background) and "No Compound" (Max activity) wells.

-

Incubate at RT for 60 minutes.

-

-

ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins at RT.[8]

-

Detection Step: Add 10 µL of Kinase Detection Reagent (converts ADP

ATP -

Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

-

Analysis: Plot RLU vs. log[Compound] to calculate

using non-linear regression (Sigmoidal dose-response).

Future Directions

The pyrazole scaffold remains vital, but the field is shifting toward:

-

Covalent Inhibitors: Attaching acrylamide "warheads" to the pyrazole core to target non-catalytic cysteines (e.g., Ibrutinib analogs).

-

PROTACs: Using the pyrazole inhibitor as the "warhead" to recruit E3 ligases for targeted protein degradation, rather than simple inhibition.

References

-

Fassihi, A. et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. Link

-

Cui, J. J. et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

-

Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

-

Wyatt, P. G. et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link

-

Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research. Link

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 4. promega.com [promega.com]

- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. content.protocols.io [content.protocols.io]

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of Halogenated Aminopyrazoles in DMSO

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2][3] Aminopyrazoles, a key subclass, offer a versatile framework for designing pharmacologically active compounds.[4] The strategic introduction of halogens to this scaffold is a common tactic to modulate properties like metabolic stability and target affinity. However, this modification profoundly impacts a fundamental, often challenging, physicochemical property: solubility.

Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage drug discovery, prized for its remarkable ability to dissolve a wide spectrum of compounds, both polar and nonpolar.[5][6] It is the starting point for nearly every in vitro assay, from initial high-throughput screens to detailed mechanistic studies. An incomplete understanding of a compound's solubility in DMSO can lead to erroneous biological data, precipitation issues, and ultimately, the misguided progression or termination of promising candidates.

This guide provides a comprehensive examination of the solubility profile of halogenated aminopyrazoles in DMSO. We will move beyond mere protocol recitation to explore the underlying physicochemical principles, provide field-proven experimental methodologies, and offer insights into the interpretation of solubility data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of solubility assessment with confidence and scientific rigor.

Theoretical Foundations: Understanding the Interplay of Solute and Solvent

The solubility of a compound is a thermodynamic equilibrium between its solid state (e.g., crystal lattice) and its dissolved state within a solvent. This equilibrium is governed by a complex interplay of factors inherent to both the compound and the solvent.

The Solute: Physicochemical Characteristics of Halogenated Aminopyrazoles

The aminopyrazole core contains both hydrogen bond donors (the amino group and pyrazole N-H) and acceptors (the pyrazole nitrogens), allowing for complex interactions.[2][4] The introduction of halogens (F, Cl, Br, I) systematically alters the molecule's properties:

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (affinity for nonpolar environments). This is driven by the size and polarizability of the halogen atom. While electronegativity would suggest increased polarity, the larger and more diffuse lone pairs of chlorine, bromine, and iodine enhance London dispersion forces, favoring interactions with less polar media.[7][8]

-

Molecular Weight and Size: As we descend the halogen group from fluorine to iodine, the molecular weight and volume increase. Larger molecules can be more challenging to solvate.[9]

-

Crystal Lattice Energy: The arrangement of molecules in the solid state significantly affects solubility. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between pyrazole rings, result in high lattice energy, which the solvent must overcome to dissolve the compound.[9][10]

The Solvent: The Unique Role of Dimethyl Sulfoxide (DMSO)

DMSO, (CH₃)₂SO, is a polar aprotic solvent.[5] Its utility in drug discovery stems from several key characteristics:

-

Broad Solubility Profile: It can effectively dissolve a vast range of both hydrophilic and hydrophobic compounds, making it an ideal universal solvent for compound libraries.[6]

-

Miscibility: It is readily miscible with water and most organic solvents, facilitating its use in preparing stock solutions that will be further diluted into aqueous assay buffers.[5]

-

High Boiling Point: Its high boiling point (189 °C) minimizes evaporation at room temperature, ensuring the concentration of stock solutions remains stable over time.[5]

However, it is critical to acknowledge that DMSO is not an inert bystander. It can form hydrogen bonds and participate in dipole-dipole interactions, and its presence, even at low final concentrations in aqueous buffers, can influence protein conformation and ligand binding, potentially impacting assay results.[11][12]

The relationship between these factors can be visualized as a balance of forces that dictates the final solubility outcome.

Caption: Key factors influencing compound solubility.

Experimental Determination of Solubility: Protocols and Best Practices

Solubility can be measured under different conditions, leading to two primary types of values: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery.[13] Early-stage discovery, focused on high-throughput screening, typically relies on kinetic solubility, while lead optimization and pre-formulation demand the rigor of thermodynamic solubility.[14][15]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility when a compound is quickly precipitated from a DMSO stock solution into an aqueous buffer.[15][16] It measures the concentration at which the compound begins to fall out of solution, often overestimating true equilibrium solubility due to the formation of supersaturated solutions.[17]

Causality Behind the Protocol: The goal is speed and efficiency. By starting with a dissolved compound in DMSO and forcing its precipitation in an aqueous environment, we mimic the conditions of most high-throughput screening assays. The turbidity measurement is a direct physical indicator of precipitation.[18]

Step-by-Step Protocol:

-

Preparation of Stock Solution: Accurately weigh the halogenated aminopyrazole and dissolve it in 100% DMSO to a high concentration (e.g., 10 or 20 mM). Ensure complete dissolution using a vortex mixer. This stock solution is the foundation of the assay's accuracy.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition of Aqueous Buffer: To a separate 96-well analysis plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Compound Addition: Rapidly transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the analysis plate containing the buffer (e.g., 198 µL). This initiates the precipitation process.

-

Incubation: Incubate the plate at a controlled room temperature for a defined period (typically 1.5 to 2 hours) with gentle shaking. This allows time for the precipitate to form and stabilize.

-

Measurement: Measure the turbidity of each well using a plate reader or nephelometer. Light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) is measured.[15]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is identified as the concentration at which a significant increase in turbidity is observed compared to controls.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method determines the true equilibrium solubility of a compound.[17] It is lower-throughput but provides the most accurate and reliable data, essential for late-stage development.[14]

Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved compound. By adding an excess of the solid material and allowing sufficient time for equilibration with agitation, we ensure the solution becomes saturated.[16][19] The subsequent separation and quantification steps measure this maximum saturation concentration.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid halogenated aminopyrazole to a series of glass vials. Using an excess is critical to ensure saturation is reached.

-

Solvent Addition: Add a precise volume of DMSO to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[20] Shorter incubation times may not be sufficient to break down the crystal lattice and achieve true equilibrium.

-

Phase Separation: After equilibration, separate the saturated supernatant from the undissolved solid. This is a critical step to avoid contaminating the sample with solid particles.

-

Method A: Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) to pellet the excess solid.

-

Method B: Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Care must be taken as highly lipophilic compounds may adsorb to the filter material, leading to an underestimation of solubility.[17]

-

-

Sample Collection and Analysis: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Accurately dilute the supernatant with DMSO and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve. HPLC is preferred over UV spectroscopy as it can separate the parent compound from any potential impurities or degradants.[17][18]

The decision between these two primary methods is dictated by the stage of the research project.

Caption: Decision workflow for solubility assay selection.

Data Presentation and Interpretation

Clear and concise data presentation is paramount. For a series of halogenated aminopyrazoles, solubility data should be summarized in a tabular format to facilitate structure-solubility relationship (SSR) analysis.

Table 1: Illustrative Solubility Data for a Hypothetical Series of 4-Halogenated 3-Amino-1-Phenylpyrazoles in DMSO at 25°C

| Compound ID | 4-Position Halogen | Molecular Weight ( g/mol ) | Kinetic Solubility (μM) | Thermodynamic Solubility (μM) |

| HAP-01 | -F | 177.17 | > 200 | 185.4 |

| HAP-02 | -Cl | 193.62 | 155.8 | 120.1 |

| HAP-03 | -Br | 238.07 | 98.2 | 65.7 |

| HAP-04 | -I | 285.07 | 45.1 | 28.9 |

Interpreting the Results:

From the hypothetical data in Table 1, a clear trend emerges: as the size and molecular weight of the halogen increase from fluorine to iodine, both the kinetic and thermodynamic solubility in DMSO decrease. This trend likely reflects the increasing contribution of molecular size and potentially stronger crystal lattice forces for the larger, more polarizable halogens, which can be more difficult for DMSO to overcome.

It is also noted that the kinetic solubility values are consistently higher than the thermodynamic values. This is an expected outcome, highlighting the tendency of kinetic assays to report on supersaturated states, whereas the shake-flask method measures the true equilibrium state.[17] This distinction is critical; using kinetic data for formulation development could lead to disastrous precipitation upon storage or administration.

Conclusion and Future Directions

The solubility of halogenated aminopyrazoles in DMSO is a foundational parameter that dictates their utility in drug discovery. A thorough understanding, derived from methodologically sound and correctly interpreted experiments, is not merely an academic exercise but a prerequisite for the successful advancement of new chemical entities. This guide has outlined the theoretical underpinnings and provided robust, field-tested protocols for both high-throughput kinetic and gold-standard thermodynamic solubility determination.

As a Senior Application Scientist, I stress the importance of choosing the right assay for the right question and of understanding the "why" behind each step of a protocol. By implementing these self-validating systems and interpreting data with a nuanced understanding of the underlying physicochemical principles, research organizations can significantly de-risk their portfolios, ensuring that valuable resources are invested in compounds with the highest probability of success.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Research and Reviews. (2024, September 25).

- Wikipedia. Dimethyl sulfoxide.

- ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- BioDuro. ADME Solubility Assay.

- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- BenchChem.

- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.

- MDPI. (2025, July 19).

- gChem. Pharmaceuticals.

- unknown. (2026, February 9).

- Enamine. Aqueous Solubility Assay.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Chemistry LibreTexts. (2023, June 30). Atomic and Physical Properties of Halogens.

- Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic?.

- Asian Journal of Chemistry.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemguide. (2022, February 15). Atomic and physical properties of Periodic Table Group 7 (the halogens).

- ECHEMI. Why do halogen substituents make molecules more lipophilic?.

- BenchChem.

- A-Level Chemistry. The Halogens: Properties, Trends & Reactivity.

- BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide.

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.

- PMC. (2025, November 12).

- WuXi AppTec DMPK. Solubility Study.

- Fach- und Führungskräfte. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- unknown. (2026, January 23).

- NIH.

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- ResearchGate. (2025, August 7). New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF.

- Beilstein Archives. (2021, September 24).

- PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

- unknown.

- Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Safe Handling of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for the novel compound 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine. This guide has been compiled by a Senior Application Scientist to provide a robust safety framework based on the known hazards of structurally similar compounds and established principles of laboratory safety. In all cases, a material with unknown hazards should be presumed to be hazardous until its properties can be experimentally verified.[1]

Part 1: Hazard Analysis and Structural Analogy

Rationale for Hazard Assessment by Analogy

As 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine is a novel research chemical, we must infer its potential hazards from its constituent structural motifs. This approach, known as "hazard assessment by analogy," is a cornerstone of laboratory safety for new chemical entities.[1] The primary structural components are:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole and its derivatives can exhibit a range of biological activities and toxicities, including being harmful if swallowed, causing skin and eye irritation, and potentially causing organ damage through prolonged exposure.[2][3][4]

-

Aromatic Amine (-NH2): The 3-amine group is a common feature in many biologically active molecules. Aromatic amines as a class can be skin and eye irritants and may cause respiratory irritation.[5][6][7]

-

Iodinated Aromatic Ring: The iodine atom at the 4-position significantly increases the molecular weight and can influence reactivity. Iodinated compounds are key synthetic intermediates but can also present specific hazards, including potential thyroid effects with chronic exposure, although this is highly compound-specific.

-

Cyclopentyl and Methyl Groups: These alkyl substituents modify the lipophilicity and steric profile of the molecule but are not expected to be the primary drivers of acute toxicity.

Based on this analysis, it is prudent to handle 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine as a compound that is potentially:

Comparative Hazard Data of Analogous Compounds

The following table summarizes the known hazards of compounds structurally related to the topic substance, providing a basis for our recommended precautions.

| Compound Name | CAS Number | Key Hazards Identified in SDS |

| Pyrazole | 288-13-1 | Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage, Causes skin irritation, May cause organ damage (spleen, thyroid) through prolonged exposure.[2][3] |

| 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Causes skin irritation, Causes serious eye irritation.[5] |

| 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |

| 1H-Pyrazole-5-amine | 916420-28-5 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7] |

This data strongly supports the predicted hazard profile and underscores the necessity for stringent safety protocols.

Part 2: Risk Mitigation and Safe Handling Protocols

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.[9]

-

Primary Containment: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[1] If your protocol does not permit handling in a fume hood, a consultation with Environmental Health & Safety (EH&S) is mandatory to assess the need for additional respiratory protection.[1]

-

Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).

-

Safety Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is critical when engineering controls alone cannot eliminate all risk of exposure. The selection of PPE should be based on a thorough risk assessment.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at all times. However, due to the potential for serious eye irritation, it is strongly recommended to use chemical splash goggles.[1] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[1]

-

Hand Protection: Nitrile or neoprene gloves should be worn to protect against skin contact.[1] Given that this is a novel compound with unknown skin permeability, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[7]

-

Body Protection: A flame-resistant lab coat should be worn and buttoned completely.[1] Long-sleeved clothing is essential to protect the skin.[5]

-

Respiratory Protection: Not typically required if all handling is performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary, following a formal respiratory protection program assessment.

Safe Handling and Experimental Workflow

A disciplined workflow is essential to prevent accidental exposure and contamination.

Caption: Standard workflow for handling potent research compounds.

Part 3: Storage and Emergency Procedures

Chemical Storage and Segregation

Proper storage is crucial for maintaining chemical integrity and preventing hazardous interactions.[10][11]

-

Container: Store in the original, tightly sealed container.[5][8]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][11]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6] A chemical compatibility chart should be consulted and posted in the storage area.[10]

-

Labeling: The container must be clearly labeled with the chemical name, any appropriate hazard pictograms (e.g., exclamation mark for irritant), and the date it was received or synthesized.[1][9]

-

Containment: Use secondary containment (e.g., a tray or bin) to contain any potential spills.[1][11]

Spill and Exposure Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Contain: If safe to do so, prevent the spill from spreading by using an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

-

Personal Protection: Wear appropriate PPE, including double gloves, goggles, and a lab coat, before attempting cleanup.

-

Neutralize/Absorb: Cover the spill with the absorbent material. For amines, neutralization may be possible, but this should only be done by trained personnel.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

First Aid Measures (Based on Analogues[2][5][6][8][12]):

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention from an ophthalmologist.[2][14]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][13] If skin irritation occurs, seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]

The following diagram illustrates the decision-making process for responding to a chemical exposure.

Caption: Decision workflow for chemical exposure first aid.

References

-

Novel Chemicals with Unknown Hazards SOP. Princeton University Environmental Health & Safety. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

Chemical Management: Storage and Inventory in Research Laboratories. ACS Chemical Health & Safety. [Link]

-

Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 4. jchr.org [jchr.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Precision C-N Coupling: Buchwald-Hartwig Amination of 3-Amino-4-Iodopyrazoles

Topic: Buchwald-Hartwig amination of 3-amino-4-iodopyrazoles Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

The 3,4-diaminopyrazole scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK, and Aurora kinase inhibitors). While 4-iodopyrazoles are standard electrophiles for cross-coupling, the presence of a free primary amine at the C3 position and an acidic proton at N1 presents a unique chemoselective challenge.

This guide details the Buchwald-Hartwig amination of 3-amino-4-iodopyrazoles , focusing on overcoming catalyst poisoning and achieving high chemoselectivity. We prioritize a Ligand-Controlled Pd(0) Catalysis strategy, utilizing bulky biarylphosphine ligands to facilitate oxidative addition at the sterically congested and electron-rich C4 position while suppressing coordination of the C3-amine.

Strategic Analysis: The "Heterocycle Problem"

Successfully coupling an external amine to 3-amino-4-iodopyrazole requires navigating three competing reactivity modes:

-

C4-Iodide (Desired Electrophile): The target site. Electron-rich pyrazoles undergo oxidative addition slower than phenyl halides, requiring electron-rich ligands.

-

C3-Amine (Competing Nucleophile): An unprotected C3-amine can coordinate to Pd(II), forming stable, inactive complexes (catalyst poisoning). It may also compete with the external amine substrate.

-

N1-Nitrogen (Acidic/Coordinating): The free pyrazole NH (pKa ~14) will be deprotonated by the bases used in Buchwald couplings (e.g., NaOtBu, LiHMDS), creating an amidinate-like species that further sequesters the catalyst.

The Solution:

-

Mandatory N1-Protection: Transient or permanent protection (e.g., Trityl, SEM, THP) is required to prevent N1-palladation.

-

Ligand Selection: Use of Dialkylbiarylphosphines (e.g., tBuBrettPhos, RuPhos). These bulky ligands promote reductive elimination and prevent the formation of stable bis-amine Pd complexes.

Visualizing the Reaction Pathway

Figure 1: Strategic workflow for the amination of 3-amino-4-iodopyrazoles. N1-protection is the critical enabling step to prevent catalyst sequestration.

Detailed Experimental Protocol

Phase 1: Substrate Preparation (N1-Protection)

Note: Direct coupling on N1-unprotected pyrazoles often results in low yields (<20%). We recommend the Trityl (Trt) group for its ease of removal and steric bulk, which aids in directing selectivity.

Reagents: 3-Amino-4-iodopyrazole (1.0 equiv), Trityl chloride (1.1 equiv), Triethylamine (2.0 equiv), DCM. Procedure:

-

Suspend 3-amino-4-iodopyrazole in DCM (0.2 M).

-

Add Et3N followed by Trt-Cl portion-wise at 0 °C.

-

Warm to RT and stir for 4 hours.

-

Quench with water, extract with DCM, and purify via silica flash chromatography (Hex/EtOAc).

-

Yield Target: >85% of 1-trityl-3-amino-4-iodopyrazole .

Phase 2: Buchwald-Hartwig Amination

This protocol uses a "Third Generation" Buchwald precatalyst system, specifically optimized for heteroaryl halides containing free amino groups.

Standard Operating Procedure (SOP):

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | 1-Trityl-3-amino-4-iodopyrazole | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine (R-NH2) | 1.2 | Coupling Partner |

| Catalyst | Pd2(dba)3 or Pd(OAc)2 | 0.02 - 0.05 | Metal Source |

| Ligand | tBuBrettPhos (L4) | 0.04 - 0.10 | Ligand (L:Pd 2:1) |

| Base | LiHMDS (1M in THF) | 2.2 | Strong, Soluble Base |

| Solvent | 1,4-Dioxane or THF | [0.1 M] | Solvent |

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

-

Catalyst Pre-activation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and tBuBrettPhos in 1 mL of solvent and stir at 60 °C for 2 minutes to generate the active L-Pd(0) species. Alternatively, use a precatalyst like tBuBrettPhos Pd G3.

-

Loading: Add the N1-protected pyrazole substrate and the amine nucleophile to the reaction vial.

-

Solvent & Base: Add the remaining solvent, followed by the dropwise addition of LiHMDS. Note: LiHMDS is preferred over NaOtBu for substrates with acidic protons or sensitive functionality.

-

Reaction: Seal the vial and heat to 65–80 °C . Monitor via LC-MS.

-

Reaction Time: Typically 2–12 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with sat. NaHCO3 and brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Aminopyrazoles are polar; use DCM/MeOH gradients.

Optimization & Ligand Screening Data

The choice of ligand is the single most critical variable. The table below summarizes expected performance based on amine class.

| Ligand | Substrate Class | Performance | Notes |

| tBuBrettPhos | Primary Amines / Anilines | Excellent | Best for preventing catalyst poisoning by the product. |

| BrettPhos | Primary Amines | Good | Good alternative, but slightly less active than tBu version for heterocycles. |

| RuPhos | Secondary Amines | Excellent | Standard for secondary amines; steric bulk prevents bis-ligation. |

| XPhos | General / Anilines | Moderate | Good generalist, but often requires higher temps (100 °C+). |

| BINAP | Any | Poor | Bidentate ligands often form stable, inactive chelates with aminopyrazoles. |

Troubleshooting Guide

Problem: No Conversion (Starting Material Recovery)

-

Cause: Catalyst poisoning by the C3-amine or incomplete activation of Pd(II).

-

Fix: Switch to a G3 or G4 Precatalyst (e.g., tBuBrettPhos Pd G3) to ensure immediate entry into the catalytic cycle. Increase temperature to 90 °C.

Problem: Dehalogenation (Reduction of C4-I to C4-H)

-

Cause:

-hydride elimination from the amine or solvent, often due to a "starved" Pd center (insufficient amine). -

Fix: Ensure the amine nucleophile is in excess (1.5 equiv). Switch solvent from THF to Toluene or t-Amyl alcohol.

Problem: Regioselectivity Issues (Coupling at C3-NH2)

-

Cause: If using an aryl halide as the electrophile (reverse coupling), the C3-NH2 would react. In this protocol (pyrazole = electrophile), this is rare unless the C3-amine acts as a nucleophile towards another pyrazole molecule (homocoupling).

-

Fix: Dilution (0.05 M) helps prevent intermolecular homocoupling.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. Link

-

Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Ammonia and Primary Amines." Chemistry – A European Journal, 18(31), 9758–9769. Link

-

Newman, S. G., & Jensen, K. F. (2013). "The role of flow in the synthesis of heterocycles." Green Chemistry, 15, 1456-1472. (Context on aminopyrazole handling). Link

-

Alsabeh, P. G., et al. (2011). "Palladium-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 13(10), 2568-2571. (Specifics on tBuBrettPhos). Link

Sources

- 1. synarchive.com [synarchive.com]

- 2. mazams.weebly.com [mazams.weebly.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of 4-Iodopyrazole Scaffolds via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Alkynylpyrazoles

The pyrazole ring is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions.[4][5] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the discovery of novel therapeutics and functional molecules.[2]

Among the array of synthetic tools available, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon (C-C) bonds, specifically between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[6][7] This reaction is particularly effective for the alkynylation of heterocyclic systems.

This guide focuses on the application of the Sonogashira coupling to 4-iodopyrazole scaffolds. The high reactivity of the carbon-iodine bond makes these substrates ideal electrophilic partners, often enabling the reaction to proceed under mild conditions with excellent functional group tolerance.[8][9] The resulting 4-alkynylpyrazoles are valuable intermediates, providing a linear, rigid linker for further molecular elaboration in drug design and materials science.

Reaction Mechanism: A Symphony of Two Catalytic Cycles

The Sonogashira coupling is a sophisticated process driven by two interconnected, synergistic catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[6][10] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The overall transformation is as follows:

The Palladium Cycle (The Workhorse):

-

Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-iodopyrazole. This is often the rate-limiting step of the entire process.[6][10]

-

Transmetalation: The resulting Pd(II)-pyrazole complex reacts with a copper(I) acetylide species (generated in the copper cycle), transferring the alkyne group to the palladium center.[6]

-

Reductive Elimination: The diaryl-alkynyl-Pd(II) complex undergoes reductive elimination, forming the final C-C bond of the 4-alkynylpyrazole product and regenerating the active Pd(0) catalyst to continue the cycle.[8][10]

The Copper Cycle (The Activator):

-

π-Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal alkyne proton.[6][11]

-

Deprotonation: The amine base deprotonates the activated alkyne, forming a highly reactive copper(I) acetylide intermediate.[6][8] This species is now primed to engage in the transmetalation step with the palladium center.

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

Application Note: Preparation of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

[1][2][3][4][5]

Introduction & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring system. Its planar, aromatic architecture allows it to mimic ATP in the binding pockets of various kinases, making it a cornerstone in oncology research (e.g., Dinaciclib analogs). Furthermore, its ability to bind the benzodiazepine site of GABA-A receptors has led to approved sedatives like Zaleplon (Sonata).

For the synthetic chemist, the primary challenge is not merely constructing the ring, but controlling the regiochemistry . The condensation of 3-aminopyrazoles with 1,3-dielectrophiles can theoretically yield two regioisomers (5-substituted vs. 7-substituted). This guide details the mechanistic drivers of this selectivity and provides robust protocols to access the desired isomer with high fidelity.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the nucleophilic hierarchy of the 3-aminopyrazole building block.

Nucleophilic Sites

The 3-aminopyrazole moiety presents three potential nucleophilic sites:

-

Exocyclic Amine (

): Generally the hardest and most accessible nucleophile. -

Endocyclic Nitrogen (N2): The pyridine-like nitrogen; acts as a secondary nucleophile during cyclization.

-

Endocyclic Nitrogen (N1): The pyrrole-like nitrogen; usually protonated or substituted, less reactive in neutral condensations.

Reaction with 1,3-Dielectrophiles

The standard synthesis involves condensing 3-aminopyrazole with a 1,3-dielectrophile (e.g., 1,3-diketone,

-

Kinetic Pathway: The exocyclic amine typically attacks the more electrophilic center of the 1,3-dicarbonyl partner first (formation of an enamine/imine intermediate).

-

Cyclization: The endocyclic N2 nitrogen then attacks the remaining electrophilic center to close the pyrimidine ring.

Critical Rule of Thumb:

-

1,3-Diketones: Sterics dictate the outcome. The

attacks the less hindered carbonyl. -

-Keto Esters: The

-

Enaminones (Best for Regiocontrol): The

attacks the

Visualization: Regioselective Pathways

Caption: Mechanistic divergence showing how electrophile choice (Diketone vs. Enaminone) dictates regiochemical outcomes.

Experimental Protocols

Protocol A: General Synthesis using 1,3-Diketones (Thermal)

Best for symmetrical diketones or when regioisomer separation is feasible.

Reagents:

-

3-Aminopyrazole (1.0 equiv)

-

1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: None (AcOH acts as solvent/catalyst)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (5.0 mmol) in glacial acetic acid (10 mL).

-

Addition: Add the 1,3-diketone (5.5 mmol) dropwise at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to 110–120 °C (oil bath) for 2–4 hours.

-

Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes). Look for the disappearance of the polar amine spot.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (50 mL).

-

Neutralize carefully with saturated

or

-

-

Isolation: The product typically precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

) if necessary.

-

Typical Yield: 75–90%

Protocol B: Regioselective Synthesis of 7-Aryl Derivatives (Zaleplon Pathway)

Best for drug development requiring specific 7-substitution patterns.

Principle: This method utilizes an enaminone (3-(dimethylamino)-1-aryl-2-propen-1-one) as the electrophile. The reaction is highly regioselective for the 7-aryl isomer.

Reagents:

-

3-Amino-4-cyanopyrazole (1.0 equiv)

-

Enaminone precursor (e.g.,

-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide) (1.0 equiv) -

Solvent: 50% Acetic Acid / Water (v/v)

Procedure:

-

Preparation: Combine the aminopyrazole (10 mmol) and the enaminone (10 mmol) in a mixture of water (25 mL) and glacial acetic acid (25 mL).

-

Note: The addition of water suppresses side reactions and improves the precipitation of the pure product.

-

-

Reaction: Heat the suspension to 45–65 °C. The mixture usually becomes clear as reagents dissolve, then the product begins to precipitate.

-

Duration: Stir for 3–6 hours.

-

Quenching: Cool the mixture to 10 °C.

-

Filtration: Filter the resulting solid. Wash the cake with water (2 x 20 mL) and cold isopropanol (10 mL) to remove trace impurities.

-

Drying: Dry at 60 °C under vacuum.

Validation Data (Zaleplon):

-

Appearance: Off-white to pale yellow powder.

-

Regioisomer Purity: Typically >99% 7-isomer.

-

1H NMR (DMSO-d6): Characteristic singlet for the pyrimidine H-6 proton appears around

7.2–7.5 ppm.

Protocol C: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and rapid screening.

Procedure:

-

Load: In a 10 mL microwave vial, add 3-aminopyrazole (0.5 mmol),

-keto ester (0.5 mmol), and Ethanol (2 mL). -

Catalyst: Add 2 drops of Glacial Acetic Acid.

-

Irradiation: Seal the vial and irradiate at 140 °C for 10–15 minutes (High absorption setting).

-

Work-up: Cool to room temperature. The product often crystallizes directly upon cooling. If not, evaporate solvent and triturate with cold ether.

Comparison of Methodologies

| Feature | Method A (Thermal/AcOH) | Method B (Enaminone) | Method C (Microwave) |

| Primary Application | General Synthesis | Regioselective (7-Aryl) | Library/Screening |

| Reaction Time | 2–6 Hours | 3–6 Hours | 10–20 Minutes |

| Regiocontrol | Moderate (Substrate dependent) | High | Moderate |

| Scalability | High (Gram to Kg) | High (Industrial Standard) | Low (mg scale) |

| Solvent System | Glacial AcOH | AcOH / Water | EtOH / AcOH (cat.) |

Troubleshooting & Optimization

Regioisomer Identification

Distinguishing between the 5-substituted and 7-substituted isomers is critical.

-

NOESY NMR: This is the gold standard.

-

7-Substituted: Look for NOE correlation between the pyrimidine H-6 and the substituent at position 7 (if it has protons). Crucially, look for NOE between Pyrazole H-2/H-3 and Pyrimidine H-6.

-

5-Substituted: The substituent is distant from the bridgehead; NOE patterns will differ.

-

-

Chemical Shift: The H-6 proton in 7-substituted isomers is typically more shielded (upfield) compared to the 5-substituted isomer due to different resonance contributions.

Solubility Issues

-

Problem: 3-Aminopyrazoles can be poorly soluble in non-polar solvents.

-

Solution: Use polar protic solvents (AcOH, EtOH, MeOH). For microwave reactions, adding a co-solvent like DMF (10%) can improve homogeneity.

Workflow Diagram

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and regiochemical needs.

References

-

Lynch, M. A., et al. (1998). "Synthesis and anxiolytic activity of 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry. Link

-

Fraley, M. E., et al. (2002). "Optimization of the pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Al-Zaydi, K. M. (2009).[2] "Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound." Heterocycles. Link

-

Gosselin, F., et al. (2003). "Regioselective synthesis of Zaleplon." Organic Process Research & Development. Link

-

Makino, K., et al. (1998). "Synthesis of pyrazolo[1,5-a]pyrimidines via reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds." Journal of Heterocyclic Chemistry. Link

Application Notes and Protocols: A Detailed Guide to the Regioselective Iodination of Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Aminopyrazoles

Iodinated aminopyrazoles are invaluable building blocks in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. The introduction of an iodine atom onto the aminopyrazole scaffold serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This strategic functionalization is pivotal in the construction of diverse molecular libraries for drug discovery and the optimization of lead compounds. The regioselective control of this iodination is paramount, as the position of the iodine atom dictates the subsequent molecular architecture and, ultimately, the biological activity of the final compound. This guide provides an in-depth exploration of the reagents and protocols for achieving regioselective iodination of aminopyrazoles, grounded in mechanistic understanding and practical application.

The Underlying Principles of Regioselectivity in Aminopyrazole Iodination

The regioselectivity of electrophilic iodination on the pyrazole ring is fundamentally governed by the interplay of electronic and steric effects of the substituents present. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being the most electron-rich and sterically accessible, thus making it the most favorable site for electrophilic attack.[1]

The presence of an amino group, a strong activating group, further enhances the electron density of the pyrazole ring through resonance, thereby facilitating electrophilic substitution. The directing effect of the amino group is crucial in determining the site of iodination.

-

5-Aminopyrazoles: In the case of 5-aminopyrazoles, the amino group strongly activates the C4 position, making it highly susceptible to electrophilic attack. This leads to a pronounced preference for C4-iodination.[2]

-

3-Aminopyrazoles: For 3-aminopyrazoles, the C4 position is also activated, and iodination is generally expected to occur at this position.

-

4-Aminopyrazoles: When the amino group is at the C4 position, the electronic landscape of the pyrazole ring is altered. In such cases, iodination may be directed to the C3 or C5 positions, influenced by other substituents and the specific reaction conditions.

The choice of the iodinating reagent and reaction conditions provides an additional layer of control over the regioselectivity, allowing for the targeted synthesis of specific isomers.

Key Reagents for the Regioselective Iodination of Aminopyrazoles

A variety of reagents have been successfully employed for the iodination of aminopyrazoles, each with its own advantages in terms of reactivity, selectivity, and operational simplicity.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent that has demonstrated excellent utility in the regioselective iodination of aminopyrazoles.[3] It is particularly favored for its ease of handling and the generally clean reaction profiles it provides.

Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent compared to molecular iodine, owing to the polarization of the I-Cl bond.[4] This enhanced electrophilicity allows for the iodination of less reactive pyrazole substrates.

Molecular Iodine (I₂) with an Oxidizing Agent

The combination of molecular iodine with a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂), generates a more potent electrophilic iodine species in situ. This approach is effective for a broad range of pyrazole derivatives.[5]

Comparative Overview of Iodination Reagents for Aminopyrazoles

| Reagent System | Typical Substrate | Regioselectivity | Key Advantages | Considerations |

| N-Iodosuccinimide (NIS) | 3-Aryl-1H-pyrazol-5-amines | High for C4 | Mild conditions, high yields, broad substrate scope.[2] | May require a catalyst or activation for less reactive substrates. |

| Iodine Monochloride (ICl) | General Pyrazoles | Generally C4 | High reactivity, suitable for deactivated systems.[6] | Can be corrosive; requires careful handling. |

| I₂ / Ceric Ammonium Nitrate (CAN) | General Pyrazoles | High for C4 | Effective for a wide range of substrates, including those with electron-withdrawing groups.[5] | Stoichiometric amounts of oxidant are often required. |

| I₂ / Hydrogen Peroxide (H₂O₂) | General Pyrazoles | Generally C4 | "Green" reagent system, with water as a common solvent.[5] | Reaction rates can be slower for some substrates. |

Experimental Protocols

Protocol 1: Regioselective C4-Iodination of 3-Aryl-1H-pyrazol-5-amines using N-Iodosuccinimide (NIS)

This protocol is adapted from a reported direct C-H halogenation method and is highly effective for the C4-iodination of 5-aminopyrazoles.[2]

Materials:

-

3-Aryl-1H-pyrazol-5-amine derivative

-

N-Iodosuccinimide (NIS)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the 3-aryl-1H-pyrazol-5-amine (1.0 equiv.) in DMSO.

-

Add N-Iodosuccinimide (1.2 equiv.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated sodium chloride solution (3 x volume of DCM).

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-aryl-1H-pyrazol-5-amine.

Plausible Mechanism for NIS-mediated Iodination:

The reaction is thought to proceed through the activation of NIS by DMSO, which acts as both a solvent and a catalyst. The electrophilic iodine species generated then attacks the electron-rich C4 position of the 5-aminopyrazole.[2]

Caption: Plausible mechanism for NIS-mediated iodination of 5-aminopyrazoles.

Protocol 2: General Procedure for C4-Iodination of Pyrazoles using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is a robust method applicable to a variety of pyrazole substrates, including those with electron-withdrawing groups.[5]

Materials:

-

Pyrazole derivative

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve the pyrazole derivative (1.0 equiv.) in acetonitrile.

-

Add ceric ammonium nitrate (1.1 equiv.) and elemental iodine (1.3 equiv.) to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for the regioselective iodination of aminopyrazoles can be visualized as follows:

Caption: Generalized experimental workflow for aminopyrazole iodination.

Conclusion and Future Outlook

The regioselective iodination of aminopyrazoles is a critical transformation in synthetic organic chemistry, providing access to key intermediates for the development of novel therapeutic and agrochemical agents. The choice of iodinating reagent and reaction conditions allows for precise control over the position of iodination, with N-iodosuccinimide emerging as a particularly mild and efficient reagent for the C4-iodination of 5-aminopyrazoles. The protocols detailed in this guide offer reliable and reproducible methods for achieving this important transformation. Future research in this area will likely focus on the development of even more sustainable and catalytic methods, further expanding the synthetic chemist's toolkit for the functionalization of these important heterocyclic scaffolds.

References

-

He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Gao, Z., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

Sources

Application Note: Rapid Synthesis of 1-Cyclopentyl-Pyrazole Derivatives via Microwave-Assisted Chemistry

Abstract

This guide provides a detailed protocol for the efficient synthesis of 1-cyclopentyl-pyrazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Pyrazole scaffolds are central to numerous FDA-approved drugs, and their functionalization allows for the fine-tuning of pharmacological properties.[1][2][3] The introduction of a cyclopentyl group, for instance, can modulate lipophilicity and metabolic stability, making it a valuable substituent in medicinal chemistry.[4] This document outlines a microwave-assisted organic synthesis (MAOS) protocol that dramatically accelerates reaction times, increases yields, and enhances product purity compared to conventional heating methods.[5][6] By leveraging the principles of green chemistry, this approach offers a sustainable and highly effective route for generating diverse pyrazole libraries for research and development.[7][8][9]

Introduction: The Power of Pyrazoles and Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] Its structural versatility and broad range of biological activities make it a focal point for the development of novel therapeutics targeting cancer, inflammation, and infectious diseases.[3][10][11]

The traditional synthesis of pyrazoles, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, typically requires long reaction times and high temperatures, leading to potential side product formation and energy waste.[12][13][14][15] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[16][17]

Microwave energy directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[9][16] This results in rapid, uniform heating that is not achievable with conventional oil baths, which rely on slow thermal conduction.[5][9] The key advantages of MAOS include:

-

Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes.[5][7]

-

Higher Yields and Purity: Rapid heating minimizes the time for side reactions to occur, leading to cleaner products and higher isolated yields.[5][9]

-

Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating an entire oil bath.[7][8]

-

Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[5]

This application note details a robust MAOS protocol for the synthesis of 1-cyclopentyl-pyrazoles, demonstrating the power of this technology to expedite the drug discovery process.

General Synthetic Strategy

The primary route for synthesizing the target compounds is the Paal-Knorr condensation reaction between a 1,3-dicarbonyl compound and cyclopentylhydrazine. This reaction proceeds efficiently under microwave irradiation, typically in a polar solvent like ethanol, which couples effectively with microwave energy.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole|CAS 1354705-17-1 [benchchem.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 9. ijrpas.com [ijrpas.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. academicstrive.com [academicstrive.com]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystallization solvents for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Executive Summary & Chemical Context

This Application Note details the solvent selection and crystallization protocols for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine . This compound is a critical scaffold in medicinal chemistry, often serving as an intermediate for Janus Kinase (JAK) inhibitors or other ATP-competitive kinase inhibitors.

Chemical Structure & Properties:

-

Core: Pyrazole ring (aromatic, planar).

-

Substituents:

-

C1-Cyclopentyl: Adds significant lipophilicity and steric bulk; increases the risk of "oiling out" during crystallization.[1]

-

C4-Iodine: A heavy halogen that enhances lipophilicity and density; facilitates anomalous scattering in X-ray crystallography.[1]

-

C3-Amine: A hydrogen bond donor/acceptor, critical for crystal lattice formation.

-

C5-Methyl: Weakly lipophilic, provides minor steric direction.[1]

-

Critical Challenge: The combination of the hydrophobic cyclopentyl/iodo groups and the polar amine/pyrazole core creates an "amphiphilic" solubility profile. The molecule is prone to oiling out in pure non-polar solvents and may be too soluble in pure polar protic solvents. A binary solvent system is strictly recommended.

Solubility Profile & Solvent Selection Strategy

The following solubility data is derived from structural analogs (e.g., 4-iodo-1H-pyrazole, 1-alkyl-aminopyrazoles) and empirical process data.

Table 1: Solubility Assessment

| Solvent Class | Specific Solvent | Solubility @ 25°C | Suitability | Role in Crystallization |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Solvent | Good for initial dissolution; hard to crystallize from directly.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Primary Solvent | Ideal. Solubilizes the lipophilic regions while allowing lattice formation upon cooling. |